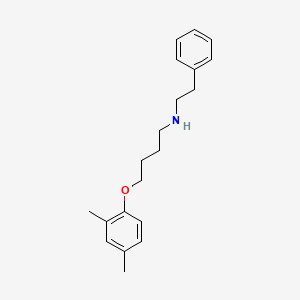
2-chloro-1-(4-methylphenoxy)-4-nitrobenzene
Descripción general
Descripción
2-chloro-1-(4-methylphenoxy)-4-nitrobenzene is a chemical compound that is widely used in scientific research. It is also known as nitrofen or 2-chloro-4-nitrophenyl 4-methylphenyl ether. This compound has been extensively studied due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(4-methylphenoxy)-4-nitrobenzene involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is involved in the synthesis of chlorophyll, which is essential for plant growth. Inhibition of PPO leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant. This compound has also been shown to have antimicrobial properties, which may be related to its ability to inhibit PPO.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various plant species, including crops and weeds. This compound has also been shown to have antimicrobial properties, which may be useful in the development of new antibiotics. Additionally, it has been shown to have toxic effects on aquatic organisms, which may have implications for environmental health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-1-(4-methylphenoxy)-4-nitrobenzene in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on plants and microorganisms are well understood. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation of using this compound is its toxicity. It can be hazardous to handle and requires proper safety precautions to be taken.
Direcciones Futuras
There are several future directions for the research on 2-chloro-1-(4-methylphenoxy)-4-nitrobenzene. One area of research could be the development of new herbicides and pesticides based on the structure of this compound. Additionally, further studies could be conducted to explore the antimicrobial properties of this compound and its potential use in the development of new antibiotics. Finally, more research could be conducted on the environmental and health effects of this compound, particularly in relation to its toxicity and potential for bioaccumulation.
In conclusion, this compound is a widely studied compound with unique properties and potential applications in various fields of research. Its well-established mechanism of action and relative ease of synthesis make it a convenient compound for use in lab experiments. Further research is needed to explore its potential applications and implications for environmental and human health.
Aplicaciones Científicas De Investigación
2-chloro-1-(4-methylphenoxy)-4-nitrobenzene has been extensively used in scientific research as a herbicide and pesticide. It has also been used as a model compound for studying the metabolism of nitroaromatic compounds in microorganisms. This compound has been shown to inhibit the growth of various plant species and is widely used in weed control. Additionally, it has been used to study the effects of nitroaromatic compounds on the environment and human health.
Propiedades
IUPAC Name |
2-chloro-1-(4-methylphenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15(16)17)8-12(13)14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIFHWHFLSCPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4684541.png)

![4-(3,5-dimethyl-1-piperidinyl)-7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4684570.png)

![1-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4684588.png)



![3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4684616.png)

![2-{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684629.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)
![3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684644.png)
![1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4684653.png)